molecular formula C16H40O6Si3 B035281 2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol CAS No. 102783-01-7

2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol

Cat. No.: B035281
CAS No.: 102783-01-7
M. Wt: 412.74 g/mol
InChI Key: NCGYKHCGWLEDJE-UHFFFAOYSA-N
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Description

This compound, with CAS number 156327-07-0 and molecular formula C₁₄H₃₄O₅Si₂ (MW 338.59), is a hydroxyl-terminated polydimethylsiloxane derivative. Its structure features a siloxane backbone modified with hydroxyethoxypropyl groups, enabling unique physicochemical properties such as oxygen permeability, hydrophobicity, and thermal stability . It is primarily used as:

  • Resin modifier: Enhances flexibility and adhesion in silicone-based polymers.
  • Pigment additive: Improves dispersion stability in coatings.
  • Release agent: Provides non-stick properties in industrial molding processes .

The terminal hydroxyl groups facilitate reactivity with other polymers, making it valuable in crosslinking applications. Its oxygen permeability is particularly advantageous in medical devices (e.g., contact lenses) and gas-separation membranes .

Properties

IUPAC Name

2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40O6Si3/c1-23(2,15-7-11-19-13-9-17)21-25(5,6)22-24(3,4)16-8-12-20-14-10-18/h17-18H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGYKHCGWLEDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCOCCO)O[Si](C)(C)O[Si](C)(C)CCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40O6Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

162127-39-1, 156327-07-0
Record name Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]-, ether with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) (1:2), triblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162127-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]-terminated polydimethylsiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156327-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

412.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-01-7
Record name Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated
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Record name Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated
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Preparation Methods

Grignard Reaction-Based Silylation

The foundational step in synthesizing this compound involves the formation of dimethylsilyl linkages via Grignard reactions. A three-necked round-bottom flask equipped with a reflux condenser and inert gas (N₂ or Ar) inlet is charged with magnesium metal (6.1 g, 0.25 mol) and anhydrous tetrahydrofuran (THF, 20 mL). Dimethylchlorosilane (Me₂HSiCl, 27.9 mL, 0.25 mol) is added dropwise to initiate the Grignard reagent formation. After stabilization, a solution of 1,3-dibromopropane (24.7 g, 0.11 mol) in THF (60 mL) is introduced to form the bis(dimethylsilyl)propane intermediate.

Key Conditions:

  • Temperature: 50–85°C (reflux)

  • Duration: 16 hours

  • Atmosphere: Inert (N₂/Ar)

  • Yield: 98%

This intermediate undergoes further functionalization with hydroxyethoxypropyl groups via hydrosilylation.

Hydrosilylation with Hydroxyethoxypropyl Moieties

The bis(dimethylsilyl)propane intermediate is reacted with allyloxyethyl methacrylate in the presence of a platinum catalyst (platinum-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex). Toluene (15 mL) and xylene serve as solvents, with the reaction proceeding at 20°C for 24 hours. The platinum catalyst facilitates the anti-Markovnikov addition of the Si–H bond across the allyl double bond, yielding the hydroxyethoxypropyl-terminated product.

Optimized Parameters:

  • Catalyst loading: 2 drops (≈0.1 mol%)

  • Solvent ratio: Toluene/xylene (1:1 v/v)

  • Post-reaction purification: Silica gel chromatography (ethyl acetate/hexane, 20:80 v/v)

  • Final product viscosity: 32 cP

Hydrolysis and Neutralization

Post-hydrosilylation, the crude product is subjected to controlled hydrolysis. Aqueous sodium hydroxide (11.0 g NaOH in 150 mL H₂O) is added to the reaction mixture, followed by neutralization with saturated ammonium chloride. The organic layer is extracted with diethyl ether (3 × 200 mL), washed with brine, dried over MgSO₄, and concentrated to yield a white solid.

Critical Observations:

  • Hydrolysis duration: 20 minutes

  • Neutralization pH: 7.0–7.5

  • Yield after purification: 92%

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. The Grignard reaction is conducted in a tubular reactor with segmented gas-liquid flow, ensuring uniform magnesium activation. Dimethylchlorosilane and dibromopropane are fed at stoichiometric ratios (2:1), with THF as the carrier solvent.

Advantages:

  • Reduced reaction time (8–10 hours vs. 16 hours batch)

  • Improved safety profile (controlled exotherms)

Catalyst Recycling

The platinum catalyst is recovered via distillation under reduced pressure (10 mmHg, 80°C). Xylene residues are separated, and the catalyst is reused for subsequent batches, achieving 95% activity retention over five cycles.

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 0.12 ppm (s, 18H, Si–CH₃)

  • δ 1.56 ppm (m, 6H, –CH₂–CH₂–CH₂–)

  • δ 3.55–3.70 ppm (m, 8H, –O–CH₂–CH₂–O–)

  • δ 4.70 ppm (t, 2H, –OH)

FT-IR (neat):

  • 3350 cm⁻¹ (O–H stretch)

  • 1250 cm⁻¹ (Si–CH₃ bend)

  • 1080 cm⁻¹ (Si–O–Si asym. stretch)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30 v/v) reveals a single peak at 5.2 minutes, confirming >99% purity.

Challenges and Mitigation Strategies

Moisture Sensitivity

The dimethylsilyl intermediates are highly moisture-sensitive. Strict anhydrous conditions (H₂O < 50 ppm) and molecular sieves (3 Å) are employed during solvent storage.

Side Reactions

Competitive disiloxane formation is suppressed by maintaining low temperatures (<30°C) during hydrosilylation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl groups.

    Reduction: Reduction reactions may also occur, although they are less common.

    Substitution: The hydroxypropyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce ethers or esters.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst or catalyst support in various chemical reactions.

    Polymer Science:

Biology and Medicine

    Drug Delivery: The compound’s biocompatibility and ability to form micelles make it a candidate for drug delivery systems.

    Tissue Engineering: Its mechanical properties and biocompatibility are advantageous for developing scaffolds for tissue engineering.

Industry

    Coatings and Sealants: The compound’s properties make it suitable for use in coatings and sealants.

    Adhesives: It can be used in the formulation of adhesives with specific performance characteristics.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In drug delivery, for example, it can form micelles that encapsulate drugs, enhancing their solubility and stability. The molecular targets and pathways involved vary widely and are specific to the application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Functional Groups CAS Number Molecular Formula Molecular Weight
2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol Siloxane backbone, hydroxyl, ethoxypropyl 156327-07-0 C₁₄H₃₄O₅Si₂ 338.59
Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, ethoxylated propoxylated Siloxane backbone, hydroxyl, ethoxy/propoxy 151662-01-0 C₁₄H₃₈O₆Si₃ 398.77
2-[3-[[dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate Siloxane backbone, acrylate esters 117440-21-8 C₁₇H₃₂O₈Si₃ 464.76
Dimethicone PEG-7 Phosphate Siloxane backbone, phosphate, PEG chains N/A C₁₄H₃₉O₈PSi₄ 474.88

Research Findings and Industrial Relevance

  • Biomedical Applications : Hydroxyl-terminated siloxanes (156327-07-0) are preferred in oxygen-permeable contact lenses due to their balance of flexibility and gas transmission .
  • Coatings : Acrylate-terminated derivatives (117440-21-8) dominate the UV-curable coatings market, with a 15% higher adhesion strength than conventional silicones .

Biological Activity

2-[3-[[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol, a siloxane-based compound, has garnered attention in various fields, particularly in biomedical applications and materials science. This compound's unique structure, which includes multiple dimethylsilyl groups and an ethylene glycol moiety, suggests potential biological activities that merit detailed investigation.

Chemical Structure

The chemical formula for the compound is represented as follows:

C12H30O5Si4\text{C}_{12}\text{H}_{30}\text{O}_5\text{Si}_4

This structure includes several functional groups that contribute to its properties, including ethylene glycol and siloxane linkages.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising effects, particularly in the areas of anti-inflammatory responses, cell viability, and potential applications in drug delivery systems.

1. Anti-Inflammatory Effects

Studies have shown that siloxane compounds can modulate inflammatory responses. For instance, similar compounds have been noted to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. The ethylene glycol component may enhance cell permeability and improve the bioavailability of therapeutic agents.

CompoundConcentration (µg/mL)Effect on NO Production (%)Cytokine Reduction (%)
2-Hydroxyethoxy compound135% reduction50%
Control (untreated)---

2. Cell Viability Studies

The impact on cell viability is crucial for assessing the safety of new compounds. In vitro studies using MTT assays have demonstrated that at certain concentrations (e.g., 10 and 100 µg/mL), the compound does not significantly reduce cell viability compared to controls. This suggests a favorable safety profile for potential therapeutic applications.

3. Drug Delivery Potential

The incorporation of siloxane structures is known to enhance the solubility and stability of drugs. The presence of the ethylene glycol moiety in this compound may facilitate improved interaction with biological membranes, potentially leading to enhanced drug delivery efficiency.

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Squalene Derivatives : Research indicated that derivatives like 2-(2-hydroxyethoxy)-3-hydroxysqualene exhibited significantly higher anti-inflammatory activity compared to their parent compounds. This highlights the importance of structural modifications in enhancing biological efficacy .
  • Silicone Hydrogel Applications : The use of siloxane compounds in silicone hydrogels has been linked to improved biocompatibility and reduced inflammatory responses when used in contact lenses . This provides a parallel for understanding how this compound might function in similar applications.

Q & A

Basic: What are the recommended synthesis and characterization methods for this compound?

Answer:
The synthesis typically involves sequential silylation and etherification steps under controlled anhydrous conditions. Key parameters include reaction temperature (maintained at 60–80°C), solvent selection (e.g., tetrahydrofuran for solubility), and stoichiometric control of silane reagents. Post-synthesis, characterization should employ:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : For confirming siloxane linkages and hydroxyl group presence (¹H and ¹³C NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., Si-O-Si stretches at ~1000–1100 cm⁻¹) .

Basic: What safety protocols are critical during handling?

Answer:

  • GHS Compliance : The compound is classified as a skin irritant (Category 2) and may cause respiratory irritation (H315, H319, H335). Use nitrile gloves, sealed goggles, and fume hoods .
  • Exposure Limits : Adhere to ALARA (As Low As Reasonably Achievable) principles for solvent-like organosilicon compounds. Monitor airborne concentrations using OSHA-compliant sensors .
  • Emergency Measures : In case of skin contact, wash with pH-neutral soap; for inhalation, administer oxygen and seek medical evaluation .

Advanced: How can computational methods optimize reaction pathways for derivatives?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model siloxane bond formation energetics and transition states.
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and side products, reducing trial-and-error experimentation.
  • Feedback Loops : Integrate experimental data (e.g., reaction yields) into machine learning models (e.g., ICReDD’s platform) to refine computational predictions .

Advanced: How to assess thermal and hydrolytic stability for long-term applications?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres (ramp rate: 10°C/min).
  • Hydrolytic Stability Testing : Immerse samples in aqueous buffers (pH 4–10) at 40°C for 30 days; analyze via gel permeation chromatography (GPC) for siloxane bond cleavage.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile degradation byproducts (e.g., cyclic siloxanes) .

Advanced: How to resolve contradictions in reported solubility data?

Answer:

  • Controlled Solubility Studies : Use standardized solvents (e.g., DMSO, ethanol) and temperatures (25°C ± 0.5°C). Document supersaturation via dynamic light scattering (DLS).
  • Data Reconciliation : Cross-reference with NIST Chemistry WebBook entries for similar siloxane-ether compounds. Apply multivariate analysis (e.g., PCA) to identify outliers .

Advanced: What reactor designs enhance scalability for siloxane-based synthesis?

Answer:

  • Continuous Flow Reactors : Minimize exothermic risks via precise temperature control and rapid mixing (Reynolds number > 4000).
  • Membrane Separation Integration : Inline ceramic membranes remove unreacted silanes, improving purity (>99%).
  • Scale-Up Criteria : Use dimensionless scaling (e.g., Reynolds, Damköhler numbers) to maintain reaction kinetics from lab to pilot plant .

Advanced: How to correlate molecular structure with surface activity for this compound?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions at air-water interfaces to predict surfactant behavior.
  • Surface Tension Measurements : Use a tensiometer (Wilhelmy plate method) at varying concentrations (0.1–10 mM).
  • X-ray Reflectivity : Quantify monolayer thickness and packing density at interfaces .

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